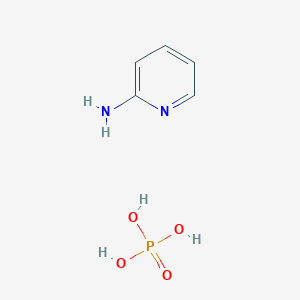
phosphoric acid;pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;pyridin-2-amine is a compound that combines the properties of phosphoric acid and pyridin-2-amine Phosphoric acid is a triprotic acid commonly used in various industrial and chemical processes, while pyridin-2-amine is an organic compound with a pyridine ring substituted with an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;pyridin-2-amine typically involves the reaction of pyridin-2-amine with phosphoric acid under controlled conditions. One common method is to dissolve pyridin-2-amine in a suitable solvent, such as water or an organic solvent, and then add phosphoric acid slowly while maintaining the temperature at a specific range. The reaction mixture is then stirred for a certain period to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The amino group in pyridin-2-amine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridin-2-amine compounds .
Scientific Research Applications
Phosphoric acid;pyridin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of phosphoric acid;pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects .
Comparison with Similar Compounds
Phosphoric acid;pyridin-2-amine can be compared with other similar compounds, such as:
Phosphoric acid;pyridine: This compound lacks the amino group, resulting in different chemical properties and reactivity.
Phosphoric acid;aniline: Aniline has an amino group attached to a benzene ring, leading to different applications and reactivity compared to pyridin-2-amine.
Phosphoric acid;quinoline:
Properties
CAS No. |
109682-15-7 |
|---|---|
Molecular Formula |
C5H9N2O4P |
Molecular Weight |
192.11 g/mol |
IUPAC Name |
phosphoric acid;pyridin-2-amine |
InChI |
InChI=1S/C5H6N2.H3O4P/c6-5-3-1-2-4-7-5;1-5(2,3)4/h1-4H,(H2,6,7);(H3,1,2,3,4) |
InChI Key |
OBEATIVZAKIZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


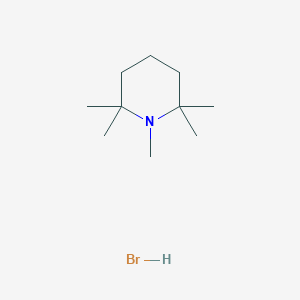

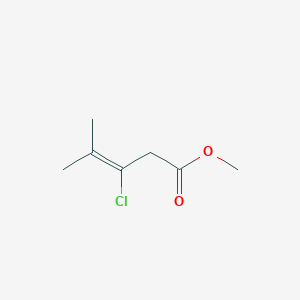


![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
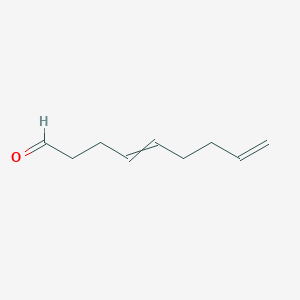

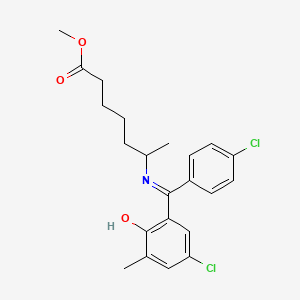
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)



